molecular formula C14H22ClNO B1397648 3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220019-75-9

3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1397648
M. Wt: 255.78 g/mol
InChI Key: ZZRPCLKBFGSJMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Metabolic Activity in Obese Rats

  • Study: Massicot et al. (1985) reported that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, a similar compound, caused reduced food intake and weight gain in obese rats, indicating potential applications in obesity research (Massicot, Steiner, & Godfroid, 1985).

Influence on Geometry and Intermolecular Interactions

  • Study: Żesławska et al. (2020) investigated the influence of the methyl substituent and N-oxide formation on the geometry and intermolecular interactions of similar piperidin-4-ol derivatives, which could have implications in medicinal chemistry (Żesławska et al., 2020).

Synthesis and Stereochemistry

  • Study: Casy & Jeffery (1972) described the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, providing insights into the structural aspects of similar compounds (Casy & Jeffery, 1972).

Activation of Energy Expenditure

  • Study: Massicot et al. (1985) found that a similar compound, PM 170, chemically unrelated to amphetamine, increased energy expenditure in rats, suggesting potential applications in metabolic studies (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Synthesis and Biological Activities of Piperidone Derivatives

  • Study: Rameshkumar et al. (2003) synthesized a series of 2,6-diaryl-3-methyl-4-piperidones, providing a framework for the development of compounds with potential biological activities (Rameshkumar et al., 2003).

Powder Diffraction Data of Potential Pesticides

  • Study: Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, suggesting applications in agricultural chemistry (Olszewska, Tarasiuk, & Pikus, 2011).

Safety And Hazards

According to the safety data sheet for piperidine, it is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed, inhaled, or in contact with skin . It also causes severe skin burns and eye damage, and it is harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that 3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride, as a piperidine derivative, may have potential applications in drug development and other areas of research in the future.

properties

IUPAC Name

3-[(3,4-dimethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11-5-6-14(8-12(11)2)16-10-13-4-3-7-15-9-13;/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRPCLKBFGSJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CCCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride

CAS RN

1220019-75-9
Record name Piperidine, 3-[(3,4-dimethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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